Product packaging for Carbamic acid, 3-phenyl-2-propynyl ester(Cat. No.:CAS No. 91880-82-9)

Carbamic acid, 3-phenyl-2-propynyl ester

Cat. No.: B12725902
CAS No.: 91880-82-9
M. Wt: 175.18 g/mol
InChI Key: YWLVTWCXBXRXFY-UHFFFAOYSA-N
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Description

Carbamic acid, 3-phenyl-2-propynyl ester (PubChem CID 50741837 ) is a chemical compound of interest in organic and medicinal chemistry research. It belongs to the class of carbamate esters, which are derivatives of carbamic acid (H₂NCOOH) . Carbamate esters are known to be versatile intermediates and functional groups in synthetic chemistry. They are often employed in the synthesis of more complex molecules and are utilized in the protection of amine groups during multi-step chemical synthesis . The presence of both the carbamate moiety and the 3-phenyl-2-propynyl group in its structure suggests potential as a building block for the development of pharmacologically active compounds. Carbamates, as a functional class, are found in a range of applications, including some that serve as muscle relaxants by binding to the barbiturate site of the GABA A receptor . Researchers may investigate this compound for its reactivity and potential use in constructing heterocyclic systems or as a precursor in material science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B12725902 Carbamic acid, 3-phenyl-2-propynyl ester CAS No. 91880-82-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91880-82-9

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-phenylprop-2-ynyl carbamate

InChI

InChI=1S/C10H9NO2/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2,(H2,11,12)

InChI Key

YWLVTWCXBXRXFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCOC(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for Carbamic Acid, 3 Phenyl 2 Propynyl Ester

Established Synthetic Pathways for Carbamate (B1207046) Esters

The creation of the carbamate ester linkage is a cornerstone of organic synthesis, with applications ranging from pharmaceuticals to polymers. The methods to achieve this transformation have evolved significantly, driven by the need for safer and more efficient processes.

Historically, the synthesis of carbamates has been dominated by the use of phosgene (B1210022) (COCl₂) and its derivatives, such as triphosgene. google.comnih.gov This approach typically involves the reaction of an alcohol with phosgene to form a chloroformate, which is then reacted with an amine. Alternatively, an amine can be reacted with phosgene to produce an isocyanate, which subsequently reacts with an alcohol to yield the carbamate. oup.comacs.org

Phosgene-Mediated Route:

Step 1 (Isocyanate Formation): Amine + Phosgene → Isocyanate + 2 HCl

Step 2 (Carbamate Formation): Isocyanate + Alcohol → Carbamate

While effective, the extreme toxicity of phosgene has spurred the development of numerous phosgene-free alternatives. google.comoup.com These modern methods prioritize safety and environmental considerations.

Phosgene-Free Approaches:

Oxidative Carbonylation: This method involves the reaction of amines and alcohols with carbon monoxide in the presence of an oxidant and a catalyst. unizar.es

Reaction with Carbonates: Amines can react with dialkyl carbonates, such as dimethyl carbonate (DMC), to form carbamates. This process can be catalyzed and offers a greener alternative to phosgene. researchgate.netunive.it

From Carbamoyl (B1232498) Chlorides: N,N-disubstituted carbamoyl chlorides can react with alcohols under Lewis acid or basic conditions to produce carbamates. researchgate.net

Carbon Dioxide Utilization: Direct use of carbon dioxide as a C1 source is a highly attractive, eco-friendly method. oup.comresearchgate.net

A significant phosgene-free pathway involves a three-component coupling of an amine, carbon dioxide, and an alkyl halide, often facilitated by a base like cesium carbonate. google.comorganic-chemistry.org This approach proceeds under mild conditions and can prevent common side reactions like N-alkylation. google.comorganic-chemistry.org

Transesterification is a versatile method for modifying carbamates. It involves the exchange of the alcohol moiety of an existing carbamate with a different alcohol. unive.itresearchgate.net This equilibrium-driven reaction is particularly useful for synthesizing more sterically hindered carbamates that may be difficult to produce directly. researchgate.netunive.it

The reaction can be catalyzed by either acids or bases. Strong bases, such as potassium tert-butoxide (t-BuOK), are effective in driving the reaction forward, especially when a more hindered alcohol is used in excess. unive.it Metal alkoxides, such as those of titanium(IV) and lanthanum(III), have also been developed as efficient catalysts for the chemoselective transesterification of carbamates. acs.org For example, titanium(IV) alkoxides facilitate the selective O-alkyl transesterification of primary carbamates. acs.org

The general trend observed is that primary alcohols participate more readily in the transesterification of carbamates compared to more sterically bulky secondary or tertiary alcohols. unive.it

The utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock for chemical synthesis is a primary goal of green chemistry. researchgate.net The synthesis of carbamates from CO₂, an amine, and an alcohol or alkyl halide is a prominent example of CO₂ fixation. researchgate.netresearchgate.net

These multicomponent reactions typically rely on the in situ generation of a carbamate anion from the reaction of an amine with CO₂. researchgate.net This intermediate is then trapped by an electrophile, such as an alkyl halide, to form the final carbamate ester. oup.comresearchgate.net

Reaction Scheme: Amine + CO₂ ⇌ Carbamate Anion Carbamate Anion + Electrophile (e.g., Alkyl Halide) → Carbamate Ester

While conceptually straightforward, these reactions often require catalysts and specific conditions to proceed efficiently and overcome the thermodynamic stability of CO₂. researchgate.netresearchgate.net Systems employing superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) have been investigated, where the base facilitates the deprotonation of the amine as it attacks a molecule of CO₂. rsc.org Continuous flow reactor technology has also been applied to this synthesis, allowing for precise control over reaction parameters and reducing reaction times. acs.orgnih.gov

Synthesis of the 3-Phenyl-2-propynyl Alcohol Moiety

The alcohol precursor required for the target molecule is 3-phenyl-2-propyn-1-ol (B127171), also known as phenylpropargyl alcohol. guidechem.com This compound is a versatile building block in organic synthesis. guidechem.com

One of the most common and efficient methods for its synthesis is the Sonogashira coupling . This cross-coupling reaction involves the reaction of a terminal alkyne (propargyl alcohol) with an aryl halide (such as iodobenzene (B50100) or bromobenzene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine like diisopropylamine (B44863) (DIPA). nih.gov

Sonogashira Coupling Reaction: Phenyl Halide + Propargyl Alcohol --(Pd/Cu catalyst, Base)--> 3-Phenyl-2-propyn-1-ol

An alternative approach is the alkynylation of an aldehyde. This involves the addition of a metal acetylide, such as phenylacetylide, to formaldehyde. Zinc-based reagents, like dimethylzinc (B1204448) (Me₂Zn) or zinc triflate (Zn(OTf)₂), in combination with a chiral ligand like N-methylephedrine, can promote the addition of terminal alkynes to aldehydes. organic-chemistry.org

Optimization of Reaction Conditions for Carbamic Acid, 3-phenyl-2-propynyl ester Synthesis

The synthesis of the title compound, this compound, would most likely proceed via the reaction of 3-phenyl-2-propyn-1-ol with a carbamoylating agent. Optimization would focus on maximizing yield and purity by carefully selecting the synthetic route, catalyst, solvent, temperature, and reaction time.

A plausible route involves reacting 3-phenyl-2-propyn-1-ol with a suitable isocyanate or by using a direct CO₂ fixation method. For instance, a three-component reaction using ammonia (B1221849) (as the amine source), carbon dioxide, and 3-phenyl-2-propynyl bromide (as the electrophile) could be envisioned.

Optimization parameters to consider include:

Base: In CO₂ fixation methods, the choice and amount of base (e.g., DBU, cesium carbonate) are critical. organic-chemistry.orgnih.gov

Solvent: Polar aprotic solvents like acetonitrile (B52724) can favor the desired reaction pathway. nih.gov

Temperature and Pressure: For reactions involving gases like CO₂, these parameters significantly influence conversion rates and byproduct formation. acs.orgnih.gov Mild conditions are generally preferred. nih.gov

Catalyst: The selection of an appropriate catalyst is crucial for activating the substrates and enhancing reaction rates and selectivity.

Catalysis is fundamental to the efficiency of modern carbamate synthesis. Different reaction pathways benefit from specific catalytic systems.

For direct CO₂ fixation , a variety of catalysts have been shown to be effective. For example, cesium carbonate is efficient for the three-component coupling of amines, CO₂, and halides. google.com Metal oxides and alkoxides, particularly titanium-based systems, can catalyze the direct synthesis from amines, CO₂, and alcohols, although sometimes requiring elevated pressure. oup.comresearchgate.net Zinc chloride has also been reported as an effective Lewis acid catalyst. researchgate.net

In transesterification reactions , strong bases like t-BuOK are commonly used. unive.it However, for improved selectivity and milder conditions, metal-based catalysts are preferred. Lanthanum(III) isopropoxide and Titanium(IV) alkoxides have demonstrated high efficacy. acs.org

For oxidative carbonylation routes, platinum group metals are typically employed. Rhodium and palladium complexes have been successfully used to catalyze the synthesis of carbamates from amines, alcohols, and carbon monoxide. unizar.esacs.org

The table below summarizes various catalytic systems used in different carbamate synthesis strategies.

Synthesis StrategyCatalyst SystemSubstratesKey Features
CO₂ Fixation Cesium Carbonate / TBAIAmine, CO₂, Alkyl HalideMild conditions, avoids N-alkylation. organic-chemistry.org
CO₂ Fixation Titanium Methoxide (Ti(OMe)₄)Aniline, CO₂, Metal AlkoxideFacile, one-pot, phosgene-free method. oup.comresearchgate.net
CO₂ Fixation DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Amine, CO₂, Alkyl HalideEffective under continuous flow conditions. nih.gov
Transesterification Potassium tert-butoxide (t-BuOK)Carbamate, AlcoholStrong base, useful for hindered alcohols. unive.it
Transesterification Titanium(IV) AlkoxidePrimary Carbamate, AlcoholFacile and selective O-alkyl exchange. acs.org
From Carbamoyl Chloride Zinc Chloride (ZnCl₂)Carbamoyl Chloride, AlcoholLewis acid catalysis. researchgate.net
Oxidative Carbonylation [Rh(μ-Cl)(COD)]₂ / OxoneAmine, Alcohol, COEfficient conversion without urea (B33335) formation. unizar.es

The optimization of these catalytic systems, including catalyst loading and the use of co-catalysts or additives, is essential for achieving high yields and selectivity in the synthesis of specific carbamates like this compound. researchgate.net

Solvent Effects and Reaction Kinetics

The synthesis of carbamates, including 3-phenyl-2-propynyl ester, is significantly influenced by the choice of solvent and the underlying reaction kinetics. The formation of the carbamate is often an equilibrium process, and the solvent plays a crucial role in stabilizing intermediates and influencing reaction rates. acs.orgnih.gov

In aqueous solutions, the formation of carbamates is in competition with the formation of carbonate and bicarbonate from the reaction of CO2 with water. nih.govresearchgate.net The relative importance of these parallel reactions is strongly pH-dependent. researchgate.netnih.gov In non-aqueous solvents, the solvent's polarity and its ability to act as a hydrogen bond acceptor or donor can influence the reaction equilibrium. acs.org For example, aprotic polar solvents like dimethylformamide (DMF) are often used in carbamate synthesis as they can effectively solvate the ionic intermediates. acs.org The use of co-solvents or additives, such as deep eutectic solvents (DESs), has also been explored to enhance reaction yields and selectivity. acs.orgnih.gov

The table below summarizes the effect of different solvents on the chemical equilibrium of carbamate formation, illustrating how solvent choice can modulate reaction conditions.

Solvent SystemObservationReference
Aqueous SolutionCompetitive formation of carbonate/bicarbonate; pH-dependent equilibrium. nih.govresearchgate.net nih.govresearchgate.net
AcetonitrileThe polar and aprotic nature can favor SN2 substitution, potentially leading to N-alkylated byproducts. nih.gov nih.gov
TolueneUsed in tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate. organic-chemistry.org organic-chemistry.org
Ionic LiquidsCan serve as both solvent and catalyst, promoting the reaction and sometimes allowing for solvent-free conditions. organic-chemistry.org organic-chemistry.org
Supercritical CO2Acts as both reactant and solvent, requiring high pressure to minimize side reactions. acs.orgnih.gov acs.orgnih.gov

Kinetic studies, often performed using techniques like stopped-flow measurements and NMR spectroscopy, have been crucial in elucidating the detailed molecular mechanisms of carbamate formation. researchgate.netnih.gov These studies have revealed that the rate-limiting step can vary depending on the specific amine and reaction conditions, sometimes involving carbon-nitrogen bond formation or proton transfer steps. acs.orgresearchgate.net

Strategies for Mitigating Side Reactions and Impurity Formation

Several side reactions can occur during the synthesis of carbamic acid esters, leading to the formation of impurities and reduced yields. Key strategies to mitigate these issues involve careful selection of reagents, catalysts, and reaction conditions.

A primary side reaction is the N-alkylation of the starting amine or the carbamate product, especially when using alkyl halides in the synthesis. organic-chemistry.orgnih.gov This can be minimized by using a three-component coupling reaction of an amine, carbon dioxide, and an alkyl halide in the presence of a suitable base like cesium carbonate and an additive such as tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.orgnih.gov TBAI is thought to reduce overalkylation by enhancing the rate of CO2 incorporation. nih.gov Another approach is to use a continuous flow reactor system, which allows for precise control over reaction time and temperature, thereby minimizing the formation of N-alkylated byproducts. nih.gov

Another common side reaction, particularly when using alcohols and high temperatures, is the formation of ureas and imines. acs.org The use of dense-phase CO2 under high pressure can help suppress these side reactions. acs.org Protecting the amine functionality via reversible reaction with CO2 to form a carbamate can also prevent undesired side reactions, effectively acting as a temporary protecting group. mdpi.com

The choice of catalyst and base is critical. Strong, non-nucleophilic bases can accelerate the desired reaction by stabilizing the carbamate intermediate without participating in side reactions. acs.orgnih.gov The use of specific catalysts, such as certain metal complexes or organocatalysts, can also improve selectivity and reduce the formation of byproducts. organic-chemistry.orgorganic-chemistry.org For example, zirconium(IV) has been used to catalyze the exchange process between carbonates and amines to form carbamates. organic-chemistry.org

The table below outlines common side reactions and strategies for their mitigation.

Side ReactionMitigation StrategyReference
N-Alkylation of AmineUse of Cs2CO3/TBAI; continuous flow synthesis. nih.govorganic-chemistry.orgnih.gov nih.govorganic-chemistry.orgnih.gov
Overalkylation of CarbamateAddition of TBAI to enhance CO2 incorporation. nih.gov nih.gov
Imine FormationUse of dense-phase CO2 under high pressure. acs.org acs.org
Urea FormationCatalytic systems like Zr(IV) with specific additives; controlled reaction conditions. organic-chemistry.org organic-chemistry.org
Catalyst DeactivationUse of dehydrating agents like acetals. acs.org acs.org

Stereoselective Synthesis Approaches for Analogous Propynyl (B12738560) Esters

The stereoselective synthesis of propynyl esters and related structures like propargyl alcohols is an area of significant research interest, as the stereochemistry of these compounds can be crucial for their biological activity and material properties. While specific methods for the stereoselective synthesis of "this compound" are not extensively detailed in the available literature, principles from the synthesis of analogous chiral propargyl compounds can be applied.

Enzymatic catalysis offers a green and highly stereoselective route to chiral esters. Esterases, for example, can catalyze the transesterification or esterification of alcohols with high enantioselectivity. nih.gov These biocatalysts can be used to resolve racemic mixtures of propargyl alcohols or to directly synthesize chiral propynyl esters from prochiral substrates. nih.gov

Metal-catalyzed asymmetric synthesis is another powerful tool. For instance, the stereoselective Marshall allenylation, which involves the addition of a chiral allenylzinc reagent to an aldehyde, can produce chiral propargyl alcohols with good diastereoselectivity. mdpi.com These chiral alcohols can then be converted to the corresponding carbamates. Similarly, zinc-catalyzed diastereoselective propargylation of imines using propargyl borolanes has been shown to produce homopropargylic amines with good stereoselectivity. mdpi.com

The development of chiral catalysts and reagents is central to these approaches. Chiral ligands can be used in conjunction with metal catalysts to induce asymmetry in the product. The choice of metal, ligand, and reaction conditions is critical for achieving high levels of stereocontrol.

Design and Synthesis of Novel Derivatives of this compound

The core structure of "this compound" offers multiple sites for modification, allowing for the design and synthesis of a diverse library of novel derivatives with potentially new or enhanced properties. nih.govnih.gov

Modifications at the Phenyl Ring for Electronic and Steric Diversification

The phenyl ring of the 3-phenyl-2-propynyl moiety is a prime target for modification. Introducing various substituents onto the phenyl ring can systematically alter the electronic and steric properties of the molecule. For example, the synthesis of N-aryl carbamate derivatives with different substituents on the aromatic ring has been reported. mdpi.com

Electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., halogens, trifluoromethyl) can be introduced to modulate the electron density of the aromatic ring and, by extension, the entire molecule. This can influence the compound's reactivity, stability, and biological activity. Steric hindrance can be introduced by incorporating bulky groups on the phenyl ring, which can affect the molecule's conformation and its interactions with biological targets.

The synthesis of these derivatives can be achieved by starting with appropriately substituted phenylacetylenes or by performing electrophilic aromatic substitution reactions on the parent compound, provided the other functional groups are compatible with the reaction conditions.

The following table provides examples of how different substituents on an aryl ring can affect the properties of carbamate derivatives.

Substituent TypeExamplePotential EffectReference
Electron-withdrawingTrifluoromethyl (-CF3)Alters electronic properties, potentially enhancing biological activity. mdpi.com
Electron-withdrawingTrifluoromethoxy (-OCF3)Modifies lipophilicity and electronic character. mdpi.com
HalogenChlorine, BromineCan influence binding interactions and metabolic stability. google.com
AlkylMethyl, EthylIncreases lipophilicity and can introduce steric effects. google.com

Functionalization of the Propynyl Group via Click Chemistry and other Transformations

The terminal alkyne of the propynyl group is a highly versatile functional handle that can be readily modified using a variety of chemical transformations, most notably "click chemistry". The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that allows for the efficient and specific conjugation of the propynyl group with azide-containing molecules to form stable triazole linkages. iris-biotech.degoogle.com

This approach enables the attachment of a wide range of functionalities, such as fluorescent dyes, biomolecules (e.g., peptides, sugars), or polymers, to the carbamate scaffold. google.comnih.govnih.gov This modular approach is highly valuable for developing probes, targeted therapeutic agents, or advanced materials.

Besides click chemistry, the propynyl group can undergo other transformations. For example, it can participate in coupling reactions, such as Sonogashira coupling, to extend the carbon chain. It can also be hydrogenated to the corresponding alkenyl or alkyl group, providing access to a wider range of structural analogs.

Variational Studies at the Carbamate Nitrogen Atom

The carbamate nitrogen atom provides another point for diversification. While the parent compound has an unsubstituted -NH2 group, this can be substituted with one or two alkyl or aryl groups. The synthesis of N-substituted carbamates is well-established and can be achieved through various methods, such as the reaction of secondary amines with chloroformates or the N-alkylation of primary carbamates. nih.govnih.gov

These modifications allow for fine-tuning the physicochemical properties of the molecule for specific applications. For example, in drug design, such modifications are often used to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Advanced Spectroscopic and Chromatographic Characterization in Research

Elucidation of Molecular Structure through High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of "Carbamic acid, 3-phenyl-2-propynyl ester." These methods provide detailed information on the connectivity of atoms, the elemental composition, and the functional groups present in the molecule.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Conformational Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the phenyl group would appear in the aromatic region, typically between 7.0 and 8.0 ppm. The methylene (B1212753) protons adjacent to the ester oxygen would likely resonate as a singlet or a finely coupled multiplet. The protons of the carbamic acid group (NH₂) would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework. Key expected signals include those for the carbonyl carbon of the carbamate (B1207046) group, the carbons of the phenyl ring, the acetylenic carbons, and the methylene carbon. The chemical shifts of these carbons would be indicative of their electronic environment.

For comparison, the related compound Ethyl N-(3-Phenyl-2-propynoyl)carbamate exhibits characteristic NMR signals that can serve as a reference. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H 7.0 - 8.0 120 - 140
-CH₂- ~4.5 ~55
-NH₂ Variable (broad) -
C=O - ~155

Note: The data in this table is predicted based on general principles and data from related compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental composition of "this compound" by providing a highly accurate mass measurement of the molecular ion. This technique can differentiate between compounds with the same nominal mass but different elemental formulas.

The predicted monoisotopic mass of "this compound" (C₁₀H₉NO₂) is a key parameter determined by HRMS. The fragmentation pattern observed in the mass spectrum can also help to confirm the structure. Common fragmentation pathways for carbamates may include the loss of the carbamoyl (B1232498) group or cleavage of the ester bond.

While experimental HRMS data for the target compound is not available in the provided search results, predicted collision cross-section (CCS) values for various adducts of "this compound" have been calculated, which can aid in its identification in complex mixtures when coupled with ion mobility-mass spectrometry.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 176.07060 141.1
[M+Na]⁺ 198.05254 150.2
[M-H]⁻ 174.05604 142.6
[M+NH₄]⁺ 193.09714 158.4

Data obtained from predicted values.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Key characteristic absorption bands expected in the IR spectrum include:

N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the amine group of the carbamate.

C=O stretching: A strong, sharp absorption band around 1700 cm⁻¹ due to the carbonyl group of the carbamate.

C≡C stretching: A weak to medium absorption in the region of 2260-2100 cm⁻¹ for the alkyne triple bond.

C-O stretching: An absorption band in the 1300-1000 cm⁻¹ region.

Aromatic C-H and C=C stretching: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

The IR spectrum of the related compound Ethyl N-(3-Phenyl-2-propynoyl)carbamate shows characteristic absorptions at 3211 cm⁻¹ (N-H), 2204 cm⁻¹ (C≡C), and 1768, 1648 cm⁻¹ (C=O). researchgate.net

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine) 3400 - 3200 Broad, Medium-Strong
C=O Stretch (Carbonyl) ~1700 Strong, Sharp
C≡C Stretch (Alkyne) 2260 - 2100 Weak-Medium
Aromatic C-H Stretch 3100 - 3000 Medium
Aromatic C=C Stretch 1600 - 1450 Medium

Note: The data in this table is based on general IR correlation charts and data from related compounds.

Chromatographic Method Development for Research-Grade Purity and Separation

Chromatographic techniques are essential for the purification of synthesized "this compound" and for assessing its purity. The development of robust chromatographic methods is a critical step in its research and application.

Optimization of High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of organic compounds. For "this compound," a reverse-phase HPLC method would likely be the most suitable approach.

Method development would involve the optimization of several parameters:

Column: A C18 or C8 stationary phase would be a good starting point, providing retention based on the compound's hydrophobicity.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation from any impurities. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape. sielc.comansi.org

Detection: Given the presence of the phenyl group, UV detection at a wavelength around 254 nm would be appropriate. For higher sensitivity and selectivity, mass spectrometry (LC-MS) could be employed. eeer.orgresearchgate.net

The analysis of the structurally similar compound 3-Iodo-2-propynyl butylcarbamate often utilizes a reverse-phase column with an acetonitrile/water mobile phase and UV or MS detection, providing a solid basis for method development for the target compound. sielc.comansi.orgyoungin.com

Table 4: General Starting Conditions for HPLC Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Mass Spectrometry

| Injection Volume | 10 µL |

Note: These are general starting conditions and would require optimization for the specific application.

Gas Chromatography (GC) Considerations for Volatility and Thermostability Assessment

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The suitability of GC for "this compound" would depend on its volatility and thermostability.

Carbamates can sometimes be challenging to analyze by GC due to their potential for thermal degradation in the hot injector port. However, many carbamates can be successfully analyzed using appropriate conditions.

Key considerations for GC analysis include:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), would be a suitable choice.

Injector: A split/splitless injector would be used, with the injector temperature optimized to ensure volatilization without degradation.

Detector: A Flame Ionization Detector (FID) would provide good sensitivity. For enhanced selectivity, especially in complex matrices, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (GC-MS) would be preferable. youngin.com

Derivatization: If the compound proves to be too polar or thermally labile for direct GC analysis, derivatization to a more volatile and stable derivative might be necessary.

The analysis of various carbamate pesticides by GC has been well-established and can provide a framework for developing a method for "this compound". youngin.com

Table 5: General Considerations for GC Analysis of this compound

Parameter Consideration
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium or Hydrogen
Injector Temperature To be optimized (e.g., 250 °C)
Oven Program Temperature ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C)

| Detector | FID, NPD, or MS |

Note: These are general considerations and would require experimental validation and optimization.

Hyphenated Analytical Techniques for Complex Sample Characterization

The choice between GC-MS and LC-MS is primarily dictated by the analyte's volatility and thermal stability. These techniques are crucial for identifying the parent compound and characterizing potential isomers, impurities, or degradation products formed during synthesis or storage.

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, many carbamate derivatives are known to be thermally labile, often undergoing decomposition in the high-temperature environment of the GC injection port. nih.gov For this compound, a primary thermal degradation pathway involves the cleavage of the carbamate ester bond to yield its constituent alcohol, 3-phenyl-2-propyn-1-ol (B127171), and isocyanic acid or a derivative thereof (e.g., methyl isocyanate for N-methyl carbamates).

Consequently, a GC-MS analysis may primarily serve to identify and characterize these degradation products rather than the intact molecule. Research focused on the principal thermal degradant, 3-phenyl-2-propyn-1-ol, provides insight into the expected chromatographic and spectral data. The mass spectrum of 3-phenyl-2-propyn-1-ol, obtained under standard electron ionization (EI) conditions, exhibits a distinct fragmentation pattern that is key to its identification. nih.govnist.gov The molecular ion peak ([M]•+) is observed, though its stability can be low. The fragmentation is dominated by ions characteristic of the phenylpropynyl structure. nih.gov

Key EI-MS Fragmentation Data for 3-phenyl-2-propyn-1-ol (Primary Thermal Degradant)

m/z (mass/charge ratio) Proposed Ion Identity/Fragment Relative Abundance
132 [C₉H₈O]•+ (Molecular Ion) Moderate
131 [M-H]⁺ (Loss of a hydrogen radical) High
115 [M-OH]⁺ (Loss of hydroxyl radical) Moderate
103 [C₈H₇]⁺ (Loss of CH₂OH) High

This interactive table summarizes the significant mass-to-charge ratios and their proposed fragment structures observed in the electron ionization mass spectrum of the primary thermal degradation product of this compound.

Liquid Chromatography-Mass Spectrometry is the preferred method for the analysis of thermally unstable molecules like this compound, as it allows for the separation and ionization of the intact compound at or near ambient temperature. massbank.eufishersci.ca The combination of a high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system with a mass spectrometer, typically using electrospray ionization (ESI), enables sensitive and specific detection. purdue.edu

For this compound, a reversed-phase chromatographic method, likely employing a C18 column with a gradient elution of water and a polar organic solvent like acetonitrile, would be suitable for separation. nist.gov Detection by tandem mass spectrometry (MS/MS) in positive ion mode (ESI+) would provide definitive structural confirmation. In this mode, the intact molecule is protonated to form the precursor ion, [M+H]⁺.

In the collision cell of the mass spectrometer, this precursor ion is fragmented to produce a characteristic pattern of product ions. For N-substituted carbamates, a common and diagnostic fragmentation pathway is the neutral loss of the isocyanate moiety. nist.gov For this compound (assuming an N-methyl substitution for this example), this would involve the loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da. nist.gov This fragmentation provides a highly specific transition for use in quantitative analysis methods like multiple reaction monitoring (MRM). nist.govchemsrc.comnih.gov

Predicted LC-MS/MS Transitions for this compound

Parameter Value (m/z) Description
Precursor Ion [M+H]⁺ 190.1 Protonated molecule of this compound (C₁₁H₁₁NO₂).
Product Ion 1 133.1 [M+H - C₂H₃NO]⁺ Resulting from the neutral loss of methyl isocyanate (57 Da).

This interactive table outlines the predicted precursor and product ions for the tandem mass spectrometry analysis of the target compound, based on established fragmentation patterns for carbamates.

Structure Activity Relationship Sar Studies and Molecular Design

Fundamental Principles of Carbamate (B1207046) Structure-Activity Relationships

Carbamates are a versatile class of compounds recognized for their role as inhibitors of various enzymes, particularly serine hydrolases. The biological activity of carbamates is intrinsically linked to their structural complementarity with the active site of their target enzymes. The core of their inhibitory mechanism often involves the carbamate group acting as a leaving group, leading to the carbamoylation of a critical serine residue in the enzyme's active site. This process deactivates the enzyme.

The structure-activity relationships of carbamates are governed by several key factors:

The N-substituent: The nature of the substituent on the nitrogen atom can significantly influence the compound's potency and selectivity. Lipophilic N-alkyl groups, such as cyclohexyl, have been shown to be optimal for the inhibition of certain enzymes like fatty acid amide hydrolase (FAAH).

The O-substituent: The group attached to the oxygen atom of the carbamate plays a crucial role in orienting the molecule within the active site and can contribute to binding affinity. For instance, in a series of FAAH inhibitors, a bent O-aryl substituent was found to be a requirement for optimal potency.

The Carbamate Moiety: The carbamate group itself is essential for the inhibitory activity of many carbamate-based drugs. Its chemical and proteolytic stability, ability to form hydrogen bonds, and resemblance to a peptide bond contribute to its effectiveness as a structural motif in drug design. The reactivity of the carbamate's carbonyl group is a critical factor, with electron-withdrawing groups on the O-aryl moiety enhancing this reactivity and leading to faster covalent modification of the target enzyme.

The stability of the carbamate bond is a significant consideration in drug design, as it can be subject to hydrolysis. The rate of hydrolysis can be influenced by the electronic properties of the substituents. For example, electron-donating groups on an O-aryl substituent can increase the hydrolytic stability of the carbamate.

The following table summarizes the general influence of different structural components of carbamates on their biological activity:

Structural ComponentInfluence on ActivityExamples
N-Substituent Potency, selectivity, and lipophilicityN-methyl, N-cyclohexyl
O-Substituent Binding affinity, orientation in the active site, and reactivityPhenyl, biphenyl, various aryl groups
Carbamate Core Covalent modification of the target, hydrogen bondingFormation of a carbamoyl-enzyme complex

Influence of the Phenyl Substituent on Molecular Recognition and Interactions

Key interactions involving the phenyl substituent include:

Hydrophobic Interactions: The nonpolar nature of the phenyl ring allows it to interact favorably with hydrophobic pockets within a protein's binding site. This is a common driving force for ligand binding.

π-π Stacking: The aromatic system of the phenyl ring can interact with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan through π-π stacking interactions. These interactions can be in a face-to-face or edge-to-face orientation.

Cation-π Interactions: The electron-rich face of the phenyl ring can interact with positively charged residues like lysine (B10760008) and arginine.

CH-π Interactions: The hydrogen atoms on the phenyl ring can interact with the π-system of aromatic residues in the binding site.

The position of substituents on the phenyl ring can also have a profound effect on activity. For example, in a series of thrombin receptor-tethered ligands, substitution on the phenyl ring of a phenylalanine residue was only well-tolerated at the para position, suggesting a highly constrained binding pocket. Furthermore, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring, influencing the strength of these interactions.

Role of the Propynyl (B12738560) Moiety as a Bioisostere or Reactive Handle in Hypothetical Biological Contexts

The propynyl group (also known as a propargyl group when it is a substituent) is a versatile functional group in medicinal chemistry. It can serve as a bioisostere for other chemical groups or act as a reactive handle for covalent bond formation.

As a Bioisostere:

A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. The propynyl group can act as a bioisostere for various functional groups, including:

A phenyl ring: In some contexts, the linear geometry and electronic properties of the propynyl group can mimic some of the characteristics of a phenyl ring.

Other small alkyl groups: The propynyl group can introduce rigidity into a molecule, which can be beneficial for optimizing binding to a target.

As a Reactive Handle:

The terminal alkyne of the propynyl group is a highly reactive functional group that can participate in a variety of chemical reactions. This reactivity can be exploited in several ways in a biological context:

Covalent Inhibition: The propynyl group can act as a "warhead" for covalent inhibitors. It can react with nucleophilic residues in an enzyme's active site, leading to irreversible inhibition. This has been explored in the design of inhibitors for various enzymes.

"Click Chemistry": The terminal alkyne is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reaction is highly efficient and specific, and it can be used to link the propynyl-containing molecule to other molecules, such as fluorescent probes or affinity tags, for biochemical studies.

Metal-Mediated Decaging: The propargyl group can be used as a protecting group that can be cleaved by certain metal catalysts. This strategy has been investigated for the targeted activation of prodrugs.

The following table outlines the potential roles of the propynyl moiety in a hypothetical biological setting:

RoleDescriptionPotential Application
Bioisostere Mimics the size, shape, and electronic properties of other functional groups.Replacement of a phenyl or other group to improve pharmacokinetic properties.
Reactive Handle The terminal alkyne can form covalent bonds with biological targets or be used in bioorthogonal reactions.Design of covalent inhibitors or probes for target identification.

Computational Approaches to Structure-Activity Prediction for Carbamic acid, 3-phenyl-2-propynyl ester

Computational methods are powerful tools for predicting the biological activity of molecules and for guiding the design of new compounds. These approaches can be applied to this compound to generate hypotheses about its potential targets and to design analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, untested compounds.

The development of a QSAR model typically involves the following steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties (e.g., logP), electronic properties (e.g., HOMO/LUMO energies), and topological indices.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For carbamates, QSAR models have been successfully developed to predict their toxicity and their inhibitory activity against enzymes like acetylcholinesterase. These models have identified key descriptors that influence activity, such as the Connolly accessible area and the energy of the lowest unoccupied molecular orbital (ELUMO).

Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. If a set of active carbamates is known, their common structural features can be used to develop a pharmacophore model, which represents the essential steric and electronic features required for binding. This pharmacophore can then be used to screen virtual libraries of compounds to identify new potential inhibitors.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme active site. This method can provide insights into the binding mode of a compound and can be used to estimate its binding affinity.

The docking process involves:

Preparation of the Receptor and Ligand: Three-dimensional structures of the receptor and ligand are prepared. For the receptor, this often involves adding hydrogen atoms and assigning charges. The ligand's structure is typically optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm samples different conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding energy.

Analysis of Results: The resulting binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor.

Molecular docking has been widely used to study the interactions of carbamates with their target enzymes, such as acetylcholinesterase and fatty acid amide hydrolase. These studies have helped to elucidate the binding modes of these inhibitors and have provided a rationale for their observed structure-activity relationships. For this compound, docking simulations could be performed with various potential target enzymes to predict its most likely binding partners and to understand the roles of the phenyl and propynyl groups in binding.

De novo design is a computational approach that aims to design new molecules from scratch that are predicted to have high affinity for a specific biological target. These methods can be used to generate novel chemical scaffolds that are not present in existing compound libraries.

Common de novo design strategies include:

Fragment-Based Growing: This approach starts with a small molecular fragment that is known to bind to the target. The fragment is then grown by adding new chemical groups in a stepwise manner, with each addition being evaluated for its contribution to the binding affinity.

Linking of Fragments: In this strategy, two or more fragments that bind to different subpockets of the active site are identified. A linker is then designed to connect these fragments into a single molecule.

Structure-Based Generation: These methods use the three-dimensional structure of the binding site to generate new molecules that are complementary in shape and chemical properties.

These de novo design strategies could be applied to a hypothetical target of this compound to design new analogs with improved potency and selectivity. For example, if a crystal structure of the target enzyme is available, fragments could be designed to interact with specific residues in the active site, and these fragments could then be linked together to create novel carbamate-based inhibitors.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule, independent of its environment. These methods can predict a wide range of characteristics, from the distribution of electrons to the energies of different molecular arrangements.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.com By calculating the electron density, DFT can accurately predict ground state properties such as geometry, electronic energy, and the distribution of molecular orbitals. For "Carbamic acid, 3-phenyl-2-propynyl ester," a DFT analysis would likely be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) to achieve a balance of accuracy and computational cost. nih.govresearchgate.net

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they are key to understanding a molecule's reactivity. In carbamates, the HOMO is often localized on the carbamate (B1207046) and phenyl groups, while the LUMO can be distributed over the carbonyl and phenyl moieties. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. sapub.orgnih.gov For phenyl methylcarbamate, a related compound, the LUMO is considered the frontier orbital in its reactions, highlighting the electrophilicity of the carbonyl carbon. mdpi.com

A Mulliken charge analysis, performed through DFT calculations, would likely reveal a high electrophilicity at the carbonyl carbon atom of "this compound," a characteristic feature of carbamates. mdpi.com The delocalization of the nitrogen lone pair into the carbonyl group gives the N-C bond a degree of double bond character, which influences the molecule's conformational rigidity. acs.orgnih.gov

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

PropertyPredicted Value/Characteristic
HOMO EnergyRelatively high, with significant contribution from the phenyl and carbamate groups.
LUMO EnergyRelatively low, with significant contribution from the carbonyl and phenyl groups.
HOMO-LUMO GapModerate, indicating a balance of stability and reactivity.
Key Reactive SiteElectrophilic carbonyl carbon.

The flexibility of "this compound" arises from the potential for rotation around several single bonds. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers to rotation between them. The potential energy surface (PES) provides a map of the energy of the molecule as a function of its geometry. researchgate.netresearchgate.net

Table 2: Expected Rotational Barriers for Key Dihedral Angles in this compound

BondDihedral AngleExpected Rotational Barrier (kcal/mol)Notes
Carbamate C-NR-N-C(O)-O10-20Influenced by syn/anti isomerism and substituent effects.
Phenyl C-CC-C-C-C (ring)< 5Generally low, but can be influenced by adjacent groups. researchgate.net
Propynyl (B12738560) C-CC-O-CH2-C< 5Expected to be relatively low.

Quantum chemical calculations are a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict 1H and 13C NMR chemical shifts. researchgate.netnih.govmdpi.com For carbamates, the chemical shifts of the carbonyl carbon and the protons on the carbons adjacent to the nitrogen and oxygen atoms are particularly diagnostic. researchgate.net The predicted chemical shifts are typically scaled to match experimental values. youtube.com

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors. For "this compound," characteristic vibrational modes would include the N-H stretch, the C=O stretch of the carbamate, the C≡C stretch of the alkyne, and various C-H and C-C vibrations of the phenyl ring. sapub.orgtandfonline.com The C≡C stretch in terminal alkynes appears in a relatively uncongested region of the IR spectrum (around 2100-2260 cm⁻¹), making it a useful diagnostic peak. orgchemboulder.comlibretexts.orgspectroscopyonline.com The C-H stretch of the terminal alkyne is also a characteristic sharp band around 3300 cm⁻¹. orgchemboulder.compnas.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). sapub.orgnih.govresearchgate.net The predicted transitions correspond to the excitation of electrons from occupied to unoccupied molecular orbitals. For this compound, π-π* transitions within the phenyl ring and n-π* transitions involving the carbamate group are expected to be the most significant. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Range/Characteristic
13C NMRCarbonyl Carbon (C=O)~150-160 ppm
1H NMRAlkynyl Proton (C≡C-H)~2-3 ppm libretexts.org
IRC≡C Stretch2100-2260 cm⁻¹ (weak) orgchemboulder.comlibretexts.org
IRC≡C-H Stretch3270-3330 cm⁻¹ (strong, narrow) orgchemboulder.com
IRC=O Stretch~1700-1730 cm⁻¹
UV-Visλmax~200-280 nm (due to phenyl and carbamate chromophores)

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their interactions with other molecules and their conformational flexibility.

MD simulations can reveal how "this compound" interacts with itself and with solvent molecules. The carbamate group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). acs.orgnih.gov These hydrogen bonding capabilities would strongly influence its solubility and its interactions in biological systems.

The phenyl group can participate in π-π stacking interactions with other aromatic rings. researchgate.netgatech.edu Additionally, CH-π interactions, where a C-H bond interacts with the face of the phenyl ring, are also possible. gatech.edu In aqueous solution, water molecules would form a solvation shell around the polar carbamate group, while the hydrophobic phenyl and propynyl groups would likely be shielded from the water. The solvent can also influence the conformational equilibrium of carbamates. nih.gov

MD simulations can be used to explore the conformational space of "this compound" over time, providing a more dynamic picture than static quantum chemical calculations. nih.govnih.gov These simulations can track the rotations around single bonds and the transitions between different conformational states. nih.gov The flexibility of the molecule, particularly the movement of the phenyl and propargyl groups, can be visualized and quantified. For instance, in a related system, the rotational barriers were found to be significantly lower when the correlated motions of the surrounding lattice were considered, highlighting the importance of a dynamic approach. scilit.com The dynamic behavior of this compound would be crucial for understanding how it might interact with a biological target, as conformational changes are often necessary for binding. nih.gov

In Silico Screening and Virtual Library Design for Research Exploration

In silico screening and the design of virtual libraries are pivotal computational strategies that allow for the high-throughput evaluation of chemical compounds before their actual synthesis. For "this compound," these methods serve to contextualize its properties within a broader chemical space and to identify analogs with potentially enhanced characteristics.

Chemical space mapping involves the representation of a collection of molecules within a multi-dimensional space defined by their physicochemical or structural properties. This conceptual exploration is crucial for understanding the novelty of "this compound" and for designing a virtual library of related compounds with diverse characteristics. The process begins by calculating a range of molecular descriptors for the parent compound and a set of hypothetical analogs. These analogs can be generated by systematically modifying the core structure, for instance, by altering substituents on the phenyl ring or modifying the carbamate group.

The concept of chemical space is vast, with estimates suggesting a scope of approximately 10^63 possible molecules when considering basic atomic compositions. nih.gov Navigating this space efficiently requires computational tools to evaluate chemical libraries and identify areas with desirable properties. nih.gov

A diversity analysis of this virtual library would then be performed to ensure a broad coverage of the defined chemical space. This is often achieved using clustering algorithms, like k-medoids, which group molecules based on the similarity of their descriptors. nih.gov The goal is to select a representative subset of diverse compounds for further investigation, avoiding redundancy and maximizing the potential for discovering novel properties.

Below is a representative data table illustrating the mapping of "this compound" and a small, hypothetical set of its analogs within a defined chemical space.

Compound NameMolecular Weight ( g/mol )XlogP (Predicted) uni.luHydrogen Bond DonorsHydrogen Bond AcceptorsRotatable Bonds
This compound175.181.4123
Carbamic acid, 3-(4-chlorophenyl)-2-propynyl ester209.622.1123
Carbamic acid, 3-(4-methoxyphenyl)-2-propynyl ester205.211.3134
N-Methylthis compound189.211.7023
Carbamic acid, 3-phenylbutyl ester193.252.3125

This table is generated for illustrative purposes based on the structure of the parent compound and common chemical modifications.

Predictive modeling leverages computational algorithms to forecast the chemical reactivity and stability of molecules, which is highly desirable in fields like drug discovery. nih.gov These models can utilize descriptors derived from quantum mechanics and cheminformatics, even without pre-existing experimental data for training. nih.gov Modern algorithms and increased computing power enable the accurate study of complex systems, providing valuable insights into a molecule's potential transformations and shelf-life. nih.gov

For "this compound," predictive models can be employed to assess its susceptibility to hydrolysis, oxidation, and other degradation pathways. The carbamate ester functional group, for instance, is known to be liable to hydrolysis. The stability of carbamate esters can vary significantly based on their substitution patterns. For example, monosubstituted carbamic acid esters have been found to be highly unstable at physiological pH, whereas N,N-disubstituted carbamates exhibit greater stability in both buffer and plasma solutions. nih.gov

Quantum mechanical calculations can be used to determine parameters such as frontier molecular orbital energies (HOMO/LUMO), which are indicative of a molecule's susceptibility to electrophilic and nucleophilic attack. Furthermore, machine learning models, trained on large datasets of known compound stabilities, can predict the half-life of "this compound" under various conditions.

The reactivity of the propargyl group (the 3-phenyl-2-propynyl moiety) is another key area for predictive modeling. The presence of the alkyne function suggests potential reactivity in cycloaddition reactions or towards certain metabolic pathways.

A hypothetical output from a predictive stability model is presented below.

Compound NamePredicted Half-life (pH 7.4, 37°C)Primary Predicted Degradation PathwayReactivity Score (Electrophilic Attack)
This compound2.5 hoursCarbamate hydrolysis0.65
N-Methylthis compound24 hoursCarbamate hydrolysis0.40
Carbamic acid, 3-phenylpropyl ester48 hoursEster hydrolysis0.25

This table contains hypothetical data for illustrative purposes.

Such predictive studies are crucial for identifying potential liabilities in the structure of "this compound" and for guiding the design of more stable and robust analogs for research and development. The ability to forecast chemical reactivity and stability in silico saves considerable time and resources in the laboratory.

Mechanistic Investigations in Vitro and Biochemical Focus

General Mechanisms of Carbamate (B1207046) Interactions with Enzymes

The carbamate functional group is a key structural motif in numerous biologically active molecules, including drugs and pesticides. nih.govwikipedia.org Its interaction with enzymes, particularly esterases, is a primary mechanism of its biological effect.

Carbamates are well-documented inhibitors of esterase enzymes, most notably acetylcholinesterase (AChE). wikipedia.org The primary mechanism involves the carbamoylation of a serine residue within the enzyme's active site. This process is generally considered a form of reversible inhibition. nih.gov Unlike organophosphates which cause effectively permanent inhibition, the carbamylated enzyme can undergo spontaneous hydrolysis, which regenerates the active enzyme. nih.gov This transient inhibition occurs because carbamates act as a substrate for the enzyme, but the decarbamoylation step is significantly slower than the hydrolysis of the natural substrate, acetylcholine. wikipedia.org

The interaction can be described as follows:

The carbamate molecule binds to the active site of the esterase.

The serine hydroxyl group attacks the carbonyl carbon of the carbamate.

This forms a transient, carbamylated enzyme intermediate, releasing the alcohol portion of the ester (in this case, 3-phenyl-2-propynol).

The carbamylated enzyme is temporarily inactive.

Spontaneous hydrolysis of the carbamyl-enzyme bond occurs, releasing the carbamic acid, which then decomposes to an amine and carbon dioxide, thereby restoring enzyme function.

This process renders the inhibition reversible, though it is sometimes referred to as "pseudo-irreversible" due to the stability of the intermediate compared to the enzyme-substrate complex. nih.gov

The primary metabolic pathway for carbamate esters in biological systems is hydrolysis, a reaction catalyzed by a class of enzymes known as carboxylesterases. nih.gov These enzymes cleave the ester bond of the carbamate. wikipedia.org For Carbamic acid, 3-phenyl-2-propynyl ester, this would result in the formation of carbamic acid and 3-phenyl-2-propynol. The resulting carbamic acid is unstable and decomposes into carbon dioxide and ammonia (B1221849). wikipedia.org This hydrolytic cleavage is a crucial detoxification step in many organisms, converting the active carbamate inhibitor into less harmful components.

Development of In Vitro Biochemical Assays for Mechanistic Characterization

To understand the specific interactions of a compound like this compound, various in vitro biochemical assays are employed. These assays are designed to quantify enzyme inhibition and characterize the binding affinity of the compound to its molecular targets.

Enzyme inhibition studies are fundamental to characterizing the potency of a carbamate inhibitor. A common method involves measuring the rate of an enzyme's activity in the presence of varying concentrations of the inhibitor. For instance, the Ellman assay is a photometric method used to determine acetylcholinesterase activity by measuring the production of a yellow-colored product. researchgate.net

Key parameters derived from these studies include the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce enzyme activity by 50%. The data below from a study on various O-phenyl-N-aryl carbamates illustrates the typical results obtained from such assays, showing inhibitory activity against acetylcholinesterase and butyrylcholinesterase.

Table 1: In Vitro Enzyme Inhibition by Selected O-phenyl-N-aryl Carbamates Data illustrates the kind of results obtained from biochemical assays on related carbamate compounds.

CompoundTarget EnzymeIC₅₀ (µM)Reference
O-phenyl-N-phenyl carbamateAcetylcholinesterase2.21 ± 0.01 researchgate.net
O-phenyl-N-(3-hydroxyphenyl) carbamateAcetylcholinesterase1.53 ± 0.05 researchgate.net
O-phenyl-N-benzyl carbamateButyrylcholinesterase1.83 ± 0.01 researchgate.net
O-phenyl-N-(4-hydroxyphenyl) carbamateButyrylcholinesterase1.96 ± 0.01 researchgate.net

Similarly, the antifungal and algicidal activity of the related compound 3-Iodo-2-propynyl Butylcarbamate (IPBC) has been quantified using Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: In Vitro Algicidal Activity of 3-Iodo-2-propynyl Butylcarbamate (IPBC) Data for a structurally related propynyl (B12738560) carbamate.

OrganismAssay TypeMIC₅₀ (mg/L)Reference
Prototheca zopfiiMinimum Inhibitory Concentration4 caymanchem.com
Prototheca blaschkeaeMinimum Inhibitory Concentration1 caymanchem.com
Prototheca (parasitic algae)Minimum Inhibitory Concentration4 caymanchem.com

To confirm direct interaction, binding assays are conducted using purified proteins. These can involve incubating the test compound with the target protein and then using techniques like mass spectrometry to detect the formation of a covalent adduct. mdpi.com For non-covalent interactions, methods such as isothermal titration calorimetry (ITC) can measure the heat change upon binding to determine thermodynamic parameters. Molecular docking, a computational method, can also be used to predict the binding pose and interactions of a carbamate within the active site of a protein, as demonstrated in studies with metronidazole (B1676534) carbamates and their putative targets like β-tubulin. mdpi.com

Advanced Techniques for Investigating Molecular Interactions

Modern biophysical and computational techniques provide deeper insights into the molecular-level interactions between carbamates and their biological targets.

Molecular Dynamics (MD) Simulations: These computational simulations model the movement of atoms and molecules over time, allowing researchers to visualize how a carbamate inhibitor like this compound might fit into and interact with an enzyme's active site. mdpi.com They can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex. mdpi.com

Spectroscopic Methods (IR, VCD, NMR): Techniques like Infrared (IR) spectroscopy, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to study the conformational landscape of carbamates. chemrxiv.org These methods can identify the preferred shapes (conformers) of the molecule and detect intramolecular interactions, such as hydrogen bonds, which can influence how the molecule binds to a target. chemrxiv.org

Molecular Electrostatic Potential (MEP) Surfaces: MEP analysis is a computational tool that maps the electron-rich and electron-deficient regions of a molecule. nih.gov This helps predict which parts of the carbamate are likely to act as hydrogen bond donors or acceptors, guiding the understanding of its non-covalent interactions with a protein. nih.gov

Non-Covalent Interaction (NCI) Analysis: This is another computational technique used to visualize and analyze weak, non-covalent interactions within a molecule or between a molecule and its receptor. chemrxiv.org It can highlight stabilizing forces like van der Waals interactions and hydrogen bonds that are critical for binding affinity and specificity. chemrxiv.org

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding

There are no available research findings or data tables from Isothermal Titration Calorimetry (ITC) studies for this compound. ITC is a powerful technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Without such studies, the thermodynamic forces driving the potential binding of this compound to any biological target remain unknown.

Environmental Fate and Chemical Degradation Pathways

Abiotic Degradation Studies of Carbamic Acid, 3-phenyl-2-propynyl ester

Abiotic degradation encompasses chemical and physical processes that transform the parent compound without the involvement of biological organisms. For carbamates, the most significant abiotic routes are hydrolysis and photodegradation. nih.govwho.int

The hydrolysis of carbamate (B1207046) esters is a critical degradation pathway in aqueous environments, with the rate being highly dependent on the pH of the solution. researchgate.net Generally, carbamates exhibit greater stability in acidic to neutral conditions (pH 4-7) and undergo accelerated degradation under alkaline conditions (pH > 7). researchgate.net

Table 1: Expected Hydrolysis Rate of this compound at Various pH Levels

pH Condition Expected Relative Rate of Hydrolysis Dominant Mechanism
Acidic (pH < 5) Slow BAc2 type (Water attack)
Neutral (pH ≈ 7) Slow to Moderate BAc2 type (Water attack)

This table illustrates the general pH-dependent hydrolysis behavior typical for carbamate esters based on available literature for related compounds. researchgate.netrsc.orgnih.gov

Photodegradation, or photolysis, is another significant abiotic process that contributes to the breakdown of carbamates in the environment, particularly in sunlit surface waters and on treated surfaces. mmsl.czwho.int Aromatic carbamates can absorb ultraviolet radiation, leading to their decomposition. researchgate.net

The direct photodegradation of aromatic carbamate esters is primarily initiated by the singlet excited state of the molecule upon light absorption. unito.it A common mechanism involves the homolytic cleavage of the ester's C-O bond, which generates phenoxyl radicals. unito.it For this compound, this would result in the formation of a 3-phenyl-2-propyn-1-oxyl radical. Another potential pathway observed in some N-arylcarbamates is the photo-Fries rearrangement, which can lead to the formation of ortho- and para-hydroxybenzamides. nih.gov The primary photoproducts are often the corresponding phenols or alcohols resulting from the cleavage of the carbamate linkage. nih.gov

Table 2: Potential Photodegradation Products of this compound

Potential Photoproduct Formation Pathway
3-phenyl-2-propyn-1-ol (B127171) Cleavage of the ester bond
Phenyl Isocyanate Rearrangement and cleavage
Aniline-based derivatives Subsequent degradation of rearranged products

The products listed are based on general photodegradation pathways documented for aromatic and N-arylcarbamates. nih.govacs.org

Oxidation and reduction reactions can contribute to the transformation of carbamates in soil and aquatic systems. In soil, carbamates may undergo oxidation through reactions with radical species, such as the hydroxyl radical (•OH) or indigenous radicals associated with humic acids. nih.gov Studies on other carbamates like carbaryl and carbofuran indicate that the reaction mechanism is likely a hydrogen atom transfer, where the carbamate itself is oxidized into a radical, propagating radical chain reactions within the soil matrix. nih.gov

In anoxic (oxygen-deficient) environments, reduction can be a relevant degradation pathway. The reduction of some carbamates can be mediated by reduced metal ions like ferrous iron (Fe(II)) or cuprous copper (Cu(I)). nih.gov This process involves a net two-electron reduction of the carbamate, which is coupled to the oxidation of the metal ions. nih.gov While this has been demonstrated for oxime carbamates, yielding products like nitriles and amines, similar pathways could potentially occur for other carbamate structures under suitable reducing conditions. nih.gov

Biotic Degradation Mechanisms and Microbial Transformations

The primary route for the complete removal of carbamates from the environment is microbial degradation. nih.govwho.int A wide variety of soil bacteria and fungi have evolved metabolic pathways to utilize carbamates as a source of carbon and/or nitrogen. nih.govnih.govresearchgate.net

The initial and most crucial step in the microbial metabolism of carbamates is the enzymatic hydrolysis of the ester or amide bond. who.intplos.org This cleavage breaks the parent molecule into two less complex fragments, which are typically less toxic and more amenable to further microbial degradation.

For this compound, the initial hydrolytic cleavage would yield 3-phenyl-2-propyn-1-ol and carbamic acid. Carbamic acid is unstable and decomposes to carbon dioxide and ammonia (B1221849). The resulting alcohol can then be further metabolized by the microorganism. This pathway is consistent with observations for other carbamates, where the corresponding phenol or alcohol is the primary metabolite. For instance, carbofuran is metabolized to carbofuran phenol, and carbaryl is metabolized to 1-naphthol. researchgate.net

Table 3: Likely Microbial Metabolites of this compound

Metabolite Precursor Degradation Step
3-phenyl-2-propyn-1-ol This compound Enzymatic Hydrolysis
Carbamic Acid This compound Enzymatic Hydrolysis
Carbon Dioxide Carbamic Acid Spontaneous Decomposition

This table outlines the expected initial breakdown products based on established microbial degradation pathways for carbamate pesticides. who.intresearchgate.net

The enzymatic hydrolysis that initiates carbamate degradation is catalyzed by a class of enzymes known as carboxyl ester hydrolases, or more commonly, esterases (EC 3.1.1). plos.orgresearchgate.net These enzymes are widespread in soil microorganisms, including bacteria from genera such as Pseudomonas, Arthrobacter, and Blastobacter. plos.org

Carboxylesterases catalyze the cleavage of the ester bond in the carbamate molecule. plos.org This initial metabolic reaction is a key detoxification step, as it breaks down the parent structure responsible for the compound's biological activity. nih.gov In cases where the carbamate has an amide linkage, amidase enzymes would perform a similar hydrolytic function. The efficiency and rate of this enzymatic degradation are influenced by environmental factors such as temperature, pH, and soil moisture, which affect microbial activity. who.int

Modeling Environmental Persistence and Mobility

The environmental persistence and mobility of this compound are critical factors in determining its potential environmental impact. Due to a lack of direct experimental data for this specific compound, predictive models and data from structurally similar compounds, such as 3-Iodo-2-propynyl butylcarbamate (IPBC), are utilized to estimate its behavior in the environment. epa.gov

Predictive modeling suggests that carbamate esters like this compound are generally not persistent in the environment. For instance, the related compound IPBC is known to degrade rapidly in both soil and aquatic environments, and is therefore not expected to persist or undergo long-range transport. epa.govindustrialchemicals.gov.au The atmospheric half-life of IPBC is calculated to be short, limiting its potential for long-range atmospheric transport. industrialchemicals.gov.au

The mobility of a chemical in the environment is largely governed by its partitioning behavior between different environmental compartments such as water, soil, and air. For carbamate compounds, this is influenced by properties like water solubility, soil adsorption, and volatility.

Predictive Models for Environmental Partitioning (e.g., water, soil, air)

Predictive models for the environmental partitioning of this compound rely on its physicochemical properties. These properties are often estimated using software models like the US EPA's EPISuite, or by using experimental data from analogous compounds like IPBC. industrialchemicals.gov.au Key parameters influencing environmental partitioning include the organic carbon-water partition coefficient (Koc), Henry's Law constant, water solubility, and vapor pressure. epa.govepa.gov

Water: The partitioning of this compound into the aqueous phase is determined by its water solubility. For the analogous compound IPBC, the water solubility is 168 mg/L at 20°C, indicating moderate solubility. industrialchemicals.gov.au Chemicals with moderate water solubility are likely to be found in the water compartment of the environment.

Soil: The mobility of the compound in soil is predicted by the organic carbon-water partition coefficient (Koc). epa.gov For IPBC, reported Koc values range from 61 to 309 L/kg, which suggests medium to high mobility in soil. industrialchemicals.gov.au This indicates a potential for the compound to move through the soil profile and potentially reach groundwater, although its rapid degradation would mitigate this risk. epa.govindustrialchemicals.gov.au The degradation of carbamates like IPBC in soil is primarily mediated by microorganisms. industrialchemicals.gov.au

Air: The tendency of a chemical to partition into the air from water is described by its Henry's Law constant. The calculated Henry's Law constant for IPBC is 6.36 x 10-3 Pa·m³/mol, suggesting it will be only slightly volatile from water and moist soil. industrialchemicals.gov.au This, combined with a short atmospheric half-life, indicates that long-range transport in the vapor phase is unlikely. industrialchemicals.gov.au

The following interactive table summarizes the key physicochemical properties of the surrogate compound IPBC, which are used to model the environmental partitioning of this compound.

PropertyValueImplication for Environmental Partitioning
Water Solubility168 mg/L (at 20°C) industrialchemicals.gov.auModerate potential to partition into the water compartment.
Vapor Pressure0.0038 Pa (at 20°C) industrialchemicals.gov.auLow volatility, suggesting limited partitioning into the atmosphere.
Henry's Law Constant6.36 x 10-3 Pa·m³/mol (calculated) industrialchemicals.gov.auVery slight volatility from water and moist soil.
Log Kow2.81 industrialchemicals.gov.auModerate lipophilicity, indicating some potential for bioaccumulation, though it is not considered bioaccumulative. industrialchemicals.gov.au
Organic Carbon Adsorption Coefficient (Koc)61–309 L/kg industrialchemicals.gov.auMedium to high mobility in soil.
Atmospheric Half-life5 hours (calculated) industrialchemicals.gov.auLimits the potential for long-range atmospheric transport.

These modeled and surrogate data points provide a foundational understanding of how this compound is likely to behave in the environment, indicating a compound with low persistence and moderate mobility, primarily partitioning between water and soil with limited atmospheric presence.

Lack of Specific Research Data for this compound

Following a comprehensive search for academic and research applications of the chemical compound This compound , it has been determined that there is a significant lack of specific, publicly available scientific literature and data concerning this exact molecule. While extensive research exists for the broader class of carbamates, particularly in fields such as agrochemicals and pharmaceuticals, detailed studies focusing on the unique properties and applications of this compound are not readily found.

The performed searches for the utility of this specific compound as a versatile synthetic intermediate, its potential in catalyst and ligand design, integration into polymer and materials science, or its development as a chemical probe for non-therapeutic biological systems did not yield relevant results. Similarly, investigations into its role in supramolecular chemistry, non-biocidal agrochemical applications (such as a safener or synergist), or in the design of photosensitive materials returned no specific information.

Due to this absence of specific data, it is not possible to construct a scientifically accurate and informative article that adheres to the requested detailed outline for This compound . The available information is insufficient to provide a thorough analysis of its emerging academic applications and future research directions as specified.

Emerging Academic Applications and Future Research Directions

Further Computational Exploration of Novel Reactivity and Interactions

The continued investigation into the chemical properties and potential applications of "Carbamic acid, 3-phenyl-2-propynyl ester" can be significantly advanced through the use of computational chemistry. While extensive computational studies on this specific molecule are not yet widely published, its structural motifs—a carbamate (B1207046) group, a terminal alkyne, and a phenyl ring—provide a fertile ground for in silico exploration. Such studies can offer predictive insights into its reactivity, intermolecular interactions, and potential as a synthon for more complex molecules.

Computational methods, particularly Density Functional Theory (DFT), can be employed to model the electronic structure and predict the reactivity of "this compound". Key areas of investigation would include the determination of molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. These calculations can help identify the most probable sites for nucleophilic and electrophilic attack, providing a theoretical basis for designing new synthetic routes involving this compound. For instance, the acetylenic proton's acidity and the reactivity of the triple bond in cycloaddition reactions are prime candidates for computational elucidation.

Furthermore, molecular dynamics (MD) simulations could offer a deeper understanding of the conformational landscape and intermolecular interactions of "this compound". By simulating the molecule's behavior in various solvent environments, researchers can predict its solubility and aggregation tendencies. MD simulations can also be used to model the interaction of this carbamate with biological macromolecules, should a potential biological target be identified, providing insights into binding modes and affinities.

Quantitative Structure-Activity Relationship (QSAR) studies represent another avenue for future computational research. By generating a library of virtual derivatives of "this compound" and calculating various molecular descriptors, it may be possible to build predictive models for specific chemical or biological activities. This approach could accelerate the discovery of novel compounds with desired properties, derived from the core structure of "this compound".

The table below presents some predicted computational data for "this compound" available from public databases. uni.lu

Table 1: Predicted Computational Data for this compound

Property Value
Molecular Formula C10H9NO2
Monoisotopic Mass 175.06332 Da
Predicted XlogP 1.4
SMILES C1=CC=C(C=C1)C#CCOC(=O)N
InChI InChI=1S/C10H9NO2/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2,(H2,11,12)

| InChIKey | YWLVTWCXBXRXFY-UHFFFAOYSA-N |

The following table details the predicted collision cross-section (CCS) values, which are important for analytical techniques like ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

Adduct m/z Predicted CCS (Ų)
[M+H]+ 176.07060 141.1
[M+Na]+ 198.05254 150.2
[M-H]- 174.05604 142.6
[M+NH4]+ 193.09714 158.4
[M+K]+ 214.02648 146.5
[M+H-H2O]+ 158.06058 129.0
[M+HCOO]- 220.06152 159.6

| [M+CH3COO]- | 234.07717 | 187.2 |

Future computational research should focus on building upon these foundational predicted values. A systematic DFT study could, for example, explore the reaction mechanisms of this compound with various reagents, predicting transition state energies and reaction kinetics. Such studies would not only deepen the fundamental understanding of this molecule but also guide experimental efforts towards novel and efficient chemical transformations. The exploration of its potential as a building block in materials science, through the computational modeling of polymeric structures derived from it, also presents an exciting research direction.

Q & A

Q. What are the optimal synthetic routes for Carbamic acid, 3-phenyl-2-propynyl ester, and how can yield and purity be maximized?

Methodological Answer:

  • Stepwise Synthesis : A patent method for N-substituted carbamic acid esters involves reacting phenyl propargyl alcohols with isocyanates under anhydrous conditions, followed by catalytic esterification (e.g., using p-toluenesulfonic acid) .
  • High-Yield Approach : For structurally similar carbamates, a two-step protocol with propargyl bromide and carbamoyl chloride intermediates has achieved >85% yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >98% purity .
  • Critical Parameters : Control reaction temperature (0–5°C during isocyanate addition) to minimize side reactions. Monitor progress via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Analysis : Use 1^1H NMR (CDCl3_3) to identify the propargyl proton (δ 2.1–2.3 ppm, triplet) and carbamate NH (δ 5.2–5.5 ppm, broad). 13^{13}C NMR confirms the carbamate carbonyl (δ 155–160 ppm) .
  • IR Spectroscopy : Detect the carbamate C=O stretch (~1700 cm1^{-1}) and propargyl C≡C stretch (~2100 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS (calculated [M+H]+^+ for C10_{10}H9_{9}NO2_2: 176.0706) validates molecular identity .

Q. What functional groups dictate the compound’s reactivity in organic synthesis?

Methodological Answer:

  • Propargyl Group : Participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation. Reactivity is pH-sensitive; avoid strong bases to prevent decomposition .
  • Carbamate Moiety : Susceptible to hydrolysis under acidic/basic conditions. Stabilize with aprotic solvents (e.g., DMF) during reactions. Use protecting groups (e.g., Boc) for amine-containing substrates .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding mechanisms of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., acetylcholinesterase). Optimize ligand parameters with Gaussian09 (DFT/B3LYP/6-31G*) for accurate charge distribution .
  • ADME Prediction : Employ SwissADME to evaluate pharmacokinetics. Key parameters: LogP ~2.5 (moderate lipophilicity), BBB permeability score <0.3 (limited CNS penetration) .
  • Dynamic Simulations : Run 100-ns MD simulations (GROMACS) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>70%) .

Q. How can contradictions in toxicity data across studies be resolved?

Methodological Answer:

  • Study Design Critique : Historical carcinogenicity studies on carbamate esters (e.g., ) lacked controlled dosing and adequate sample sizes. Re-evaluate using OECD Guideline 451 (2-year rodent bioassays) with doses spanning 0.1–100 mg/kg .
  • Mechanistic Clarification : Compare metabolic pathways via liver microsome assays. LC-MS/MS identifies toxic metabolites (e.g., phenyl glycidol derivatives) formed via CYP450 oxidation .

Q. How can degradation pathways and environmental persistence be systematically analyzed?

Methodological Answer:

  • Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solution. Monitor degradation via HPLC (C18 column, 60:40 MeOH:H2_2O). Half-life <24 h suggests rapid photodegradation .
  • Hydrolytic Stability : Test pH-dependent hydrolysis (pH 2–12, 37°C). Carbamate cleavage dominates at pH >10, confirmed by NH3_3 release (Nessler’s reagent) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.